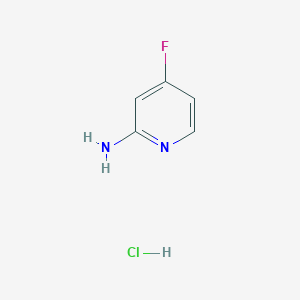

4-Fluoropyridin-2-amine hydrochloride

Description

Contextualization of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a parent compound. nih.govnih.gov When incorporated into heterocyclic scaffolds like pyridine, fluorine can alter key parameters such as lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. nih.govontosight.ai

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous biologically active substances. uni-muenster.de The introduction of fluorine to the pyridine ring can lead to enhanced efficacy and modified selectivity. uni-muenster.demdpi.com For instance, fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. nih.gov Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, affecting drug-receptor interactions. nih.gov Consequently, the development of synthetic methods for the precise and efficient fluorination of pyridines is an area of intense research, utilizing techniques ranging from electrophilic fluorination to nucleophilic aromatic substitution. nih.govacs.org

Significance of 4-Fluoropyridin-2-amine Hydrochloride as a Versatile Research Intermediate

Within the broad class of fluorinated heterocycles, this compound has emerged as a particularly valuable and versatile research intermediate. google.com Its structure, featuring a pyridine ring substituted with both a fluorine atom and an amino group, provides multiple reactive sites for further chemical modification. This dual functionality allows for its use as a scaffold in the construction of more complex molecules.

The compound is recognized as an important intermediate in the synthesis of a wide range of fine chemicals, pesticides, and pharmaceuticals. google.com Notably, it serves as a key building block for various targeted inhibitors, which are critical in modern drug discovery. Research has demonstrated its application in the synthesis of URAT-1 inhibitors, tyrosine kinase inhibitors, PI3K inhibitors, and aldosterone (B195564) synthase inhibitors. google.com It is also utilized in the development of drugs targeting central nervous system disorders. google.com Its role as a biochemical reagent for life science-related research further underscores its importance in academic and industrial laboratories. medchemexpress.com

Scope and Objectives of Academic Inquiry on the Compound's Synthesis, Reactivity, and Applications

Academic and industrial research concerning this compound is primarily focused on three interconnected areas: synthesis, reactivity, and application. A major objective is the development of efficient, cost-effective, and scalable synthetic routes to produce the compound. google.com Investigations aim to optimize reaction conditions, utilize inexpensive and readily available starting materials, and minimize waste to create processes suitable for industrial production. google.com Patented methods illustrate this focus, with routes starting from materials like 2-pyridine carboxylic acid or 2-amino-4-chloropyridine. google.comchemicalbook.com

A second area of inquiry involves exploring the compound's reactivity. Researchers study how the fluorine atom and the amino group can be selectively functionalized. The fluorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. acs.org The amino group at the 2-position can undergo a range of reactions, including acylation, alkylation, and diazotization, further expanding its synthetic utility.

The ultimate objective of most research on this compound is its application as a precursor to novel, high-value molecules, particularly those with potential therapeutic activity. mdpi.comgoogle.com By leveraging its unique structure and reactivity, chemists aim to synthesize new chemical entities for drug discovery programs and develop advanced materials. ontosight.aigoogle.com

Compound Data

Below are key identifiers and properties for 4-Fluoropyridin-2-amine.

| Property | Value | Source |

| IUPAC Name | 4-fluoropyridin-2-amine | nih.gov |

| CAS Number | 944401-77-8 | nih.gov |

| Molecular Formula | C₅H₅FN₂ | nih.gov |

| Molecular Weight | 112.11 g/mol | nih.gov |

| Canonical SMILES | C1=CN=C(C=C1F)N | nih.gov |

| InChIKey | WCCFLOQQACDOAX-UHFFFAOYSA-N | nih.gov |

Overview of Synthetic Approaches

Several synthetic pathways for 2-amino-4-fluoropyridine (B1287999) have been developed, reflecting the ongoing effort to optimize its production.

| Starting Material | Key Steps | Advantages | Source |

| 2-Pyridine carboxylic acid | 1. Fluorination to obtain 4-fluoropyridine-2-carboxylic acid. 2. Conversion to 4-fluoropyridine-2-carboxamide. 3. Hofmann amide degradation. | Utilizes a cheap and readily available starting material; short, 3-step process suitable for industrial scale-up. | google.com |

| 2-Amino-4-chloropyridine | Nucleophilic substitution reaction with a fluoride (B91410) source (e.g., sodium fluoride) in a solvent like N,N-dimethylformamide at elevated temperatures. | A direct conversion that can achieve high yields (e.g., 90%). | chemicalbook.com |

| 4-Chloropyridine-2-amide | Hofmann rearrangement using sodium hypochlorite (B82951) or calcium hypochlorite. (Note: This is a step within a larger synthesis, often preceded by the formation of the amide from 4-chloropyridine-2-acyl chloride). | A classic and well-understood transformation for converting amides to amines. | patsnap.com |

Applications as a Research Intermediate

This compound is a crucial building block for the synthesis of various classes of biologically active molecules.

| Target Class | Specific Examples / Therapeutic Area | Source |

| Enzyme Inhibitors | Tyrosine Kinase Inhibitors, PI3K Inhibitors, Aldosterone Synthase Inhibitors | google.com |

| Transporter Inhibitors | URAT-1 (Urate Transporter 1) Inhibitors | google.com |

| CNS Agents | Drugs for Central Nervous System Disorders | google.com |

| General Scaffolds | Precursor for a wide range of fine chemicals and novel pharmaceutical candidates. | google.commedchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRUIALGXAZIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoropyridin 2 Amine and Its Hydrochloride Salt

Precursor-Based Synthesis Strategies

Precursor-based strategies are common in the synthesis of 4-Fluoropyridin-2-amine, utilizing readily available pyridine (B92270) derivatives and transforming them through a series of well-established reactions.

Fluorodediazoniation of 4-Aminopyridine (B3432731) to Yield 4-Fluoropyridine Hydrochloride

A classic method for the synthesis of fluorinated aromatic compounds is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. nih.govchemicalbook.comnih.gov This process can be adapted to produce 4-fluoropyridine, a key precursor to the target molecule.

The reaction begins with the diazotization of 4-aminopyridine using sodium nitrite (NaNO₂) in the presence of a strong acid containing fluoride, such as fluoroboric acid (HBF₄) or hydrofluoric acid (HF). nih.govyoutube.com This step, typically carried out at low temperatures (e.g., 5–9 °C), converts the primary amino group into a diazonium salt, specifically 4-pyridyldiazonium tetrafluoroborate. nih.gov The subsequent decomposition of this intermediate, often through heating, results in the loss of nitrogen gas and the introduction of a fluorine atom at the 4-position of the pyridine ring to yield 4-fluoropyridine. nih.govchemicalbook.com

4-fluoropyridine itself is known to be unstable, particularly in the presence of acid or water, which can catalyze its transformation into N-(4-pyridyl)-4-pyridone. nih.govchemicalbook.com To overcome this instability, the crude 4-fluoropyridine is often isolated under specific conditions, such as neutralization at very low temperatures (-20 °C) and vacuum distillation. chemicalbook.com For practical handling and storage, it is then converted to a stable salt, such as 4-fluoropyridine hydrochloride, by treatment with hydrochloric acid.

| Starting Material | Reagents | Key Intermediate | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | 1. HBF₄ (42% aq.), NaNO₂ 2. Heat | 4-Pyridyldiazonium tetrafluoroborate | 4-Fluoropyridine | 22% | chemicalbook.com |

| 4-Aminopyridine | 1. HF, NaNO₂ 2. Heat | 4-Pyridyldiazonium fluoride | 4-Fluoropyridine | Not Specified | nii.ac.jp |

Amination of Fluoropyridine Derivatives

Another key strategy involves the introduction of an amino group onto a pre-fluorinated pyridine ring via nucleophilic aromatic substitution (SNAr). In these reactions, a leaving group (typically a halogen) on the pyridine ring is displaced by an aminating agent.

One direct route to 4-Fluoropyridin-2-amine involves the regioselective amination of 2,4-difluoropyridine. In nucleophilic aromatic substitution on pyridine rings, attack is favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com When both positions bear a fluorine atom, the C-2 position (alpha to the ring nitrogen) is generally more activated towards nucleophilic attack. Therefore, reaction of 2,4-difluoropyridine with an ammonia source, such as aqueous ammonia, can selectively displace the fluorine atom at the C-2 position to yield 4-Fluoropyridin-2-amine.

Alternatively, a halogen exchange reaction followed by amination can be employed. For instance, 2-amino-4-chloropyridine can be converted to 4-Fluoropyridin-2-amine. chemicalbook.com In this method, the chloro-substituted compound is heated with a fluoride source, such as sodium fluoride (NaF), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). The fluoride ion displaces the chloride ion to afford the desired product in high yield. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-chloropyridine | Sodium fluoride (NaF) | N,N-dimethylformamide (DMF) | 140 °C | 4-Fluoropyridin-2-amine | 90% | chemicalbook.com |

| 2,4-Difluoropyridine | Ammonia source (e.g., NH₃ aq.) | Not Specified | Not Specified | 4-Fluoropyridin-2-amine | Not Specified | Principle based on nih.govstackexchange.com |

Multistep Syntheses from Basic Pyridine Carboxylic Acid Starting Materials

Complex fluorinated pyridines can be constructed through multi-step synthetic sequences starting from simple, inexpensive materials like pyridine carboxylic acids. A documented three-step process starting from 2-pyridine carboxylic acid provides an effective route to 4-Fluoropyridin-2-amine. google.com

Fluorination : The initial step involves the fluorination of the pyridine ring. 2-Pyridine carboxylic acid is reacted with a fluoride source in the presence of a catalyst and an oxidant to yield 4-fluoropyridine-2-carboxylic acid. google.com

Amidation : The carboxylic acid group is then converted into a primary amide. This is achieved by first activating the carboxylic acid, for example with a chloroformate (e.g., ethyl chloroformate), in the presence of an organic base (e.g., triethylamine). The activated intermediate is then reacted with an ammonia source (e.g., ammonium chloride) to produce 4-fluoropyridine-2-carboxamide. google.com

Hofmann Rearrangement : The final step is a Hofmann amide degradation reaction. The 4-fluoropyridine-2-carboxamide is treated with a reagent such as sodium hypochlorite (B82951), which mediates the rearrangement of the primary amide to a primary amine with the loss of a carbon atom, yielding the final product, 4-Fluoropyridin-2-amine. google.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Fluorination | 2-Pyridine carboxylic acid | Fluoride, Catalyst, Oxidant | 4-Fluoropyridine-2-carboxylic acid | Not specified | google.com |

| 2. Amidation | 4-Fluoropyridine-2-carboxylic acid | Ethyl chloroformate, Triethylamine, Ammonium chloride | 4-Fluoropyridine-2-carboxamide | Not specified | google.com |

| 3. Hofmann Rearrangement | 4-Fluoropyridine-2-carboxamide | Sodium hypochlorite (NaOCl) | 4-Fluoropyridin-2-amine | ~80% (for this step) | google.com |

Electrochemical Fluorination Approaches

Electrochemical methods provide an alternative to traditional chemical reagents for fluorination, often proceeding under mild conditions.

Direct Electrochemical Fluorination of Pyridine for 4-Fluoropyridine Generation

Direct electrochemical fluorination allows for the synthesis of fluoropyridines by passing an electric current through a solution of pyridine in an electrolyte containing a fluoride source. nii.ac.jp Research has shown that pyridine can be fluorinated at a platinum anode. The reaction is typically conducted at a constant voltage in an organic solvent like acetonitrile, using a supporting electrolyte that also serves as the fluorine source, such as triethylamine tris(hydrofluoride) (Et₃N·3HF). nii.ac.jp This system has been reported to be a mild and suitable method for producing 4-fluoropyridine. nii.ac.jp The choice of electrolyte is crucial, as it significantly influences the product distribution and yield. For example, using tetramethylammonium dihydrogen trifluoride (Me₄NF·2HF) has been shown to produce 2-fluoropyridine. nii.ac.jp

| Starting Material | Electrolyte / Fluorine Source | Solvent | Anode | Product | Reference |

|---|---|---|---|---|---|

| Pyridine | Et₃N·3HF | Acetonitrile | Platinum | 4-Fluoropyridine | nii.ac.jp |

| Pyridine | Me₄NF·2HF | Acetonitrile | Platinum | 2-Fluoropyridine | nii.ac.jp |

Mechanistic Pathways in Electrochemical Fluorination

The mechanism of electrochemical fluorination of pyridine is complex and not fully elucidated. It is believed that the process does not follow a single, universal pathway. Studies using an HF-pyridine complex as the electrolyte showed little to no fluorination, suggesting that neither a direct electron transfer to the pyridine ring nor a simple ionic fluorination mechanism was operative under those specific conditions. nii.ac.jp

Other proposed mechanisms involve the electrochemical generation of reactive species. One possibility is the formation of a radical cation of the pyridine ring at the anode, which then reacts with fluoride ions present in the electrolyte. This pathway is supported by the observation that electrochemical oxidation can create electron-poor carbon centers, preparing them for nucleophilic attack by fluoride. Alternatively, the reaction could involve a higher-valent metal fluoride species generated at the anode surface, which then transfers a fluorine atom to the pyridine substrate. The exact pathway is highly dependent on the reaction conditions, including the anode material, the specific electrolyte used, the solvent, and the applied potential.

Advanced and Selective Synthetic Routes

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the preparation of functionalized pyridine derivatives. These routes offer improvements in terms of yield, selectivity, and functional group tolerance compared to traditional methods.

Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine atoms into heterocyclic systems, bypassing the need for pre-functionalized starting materials. orgsyn.org One notable method employs silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. researchgate.net This reaction is highly regioselective, favoring fluorination at the C-H bond adjacent to the nitrogen atom. orgsyn.orgresearchgate.net

The reaction typically proceeds at or near ambient temperature, making it compatible with a wide range of functional groups. orgsyn.org The selectivity of the fluorination is influenced by the electronic properties of the pyridine ring; more electron-rich pyridine systems tend to react more readily. acs.org For instance, in 3-substituted pyridines, fluorination often occurs exclusively at the 2-position. acs.org This methodology provides a direct route to 2-fluoropyridine intermediates, which are valuable precursors for compounds like 4-Fluoropyridin-2-amine.

Key Features of AgF₂-mediated C-H Fluorination:

| Feature | Description | Source |

|---|---|---|

| Reagent | Silver(II) Fluoride (AgF₂) | researchgate.net |

| Selectivity | High site-selectivity for C-H bonds adjacent to ring nitrogen. | orgsyn.orgacs.org |

| Conditions | Typically occurs at or near ambient temperature. | orgsyn.orgresearchgate.net |

| Substrate Scope | Tolerant of various functional groups and electronic variations. | orgsyn.org |

| Utility | Products (fluoropyridines) are versatile intermediates for subsequent reactions like SNAr. | orgsyn.orgnih.gov |

This approach allows for the tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) as a strategy for the late-stage diversification of complex heterocyclic structures. orgsyn.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. nih.gov In this context, a leaving group on the pyridine ring is displaced by a nucleophile. Fluorine is a particularly effective leaving group in SNAr reactions involving pyridines, often leading to faster reaction rates compared to other halogens like chlorine. acs.orgnih.gov For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov

This enhanced reactivity allows SNAr reactions on fluoropyridines to proceed under milder conditions, which is beneficial when dealing with complex molecules bearing sensitive functional groups. nih.gov The synthesis of fluoropyridines themselves can also be achieved via SNAr, for instance, by displacing a nitro group with a fluoride anion. nih.govscispace.comresearchgate.net The synthesis of methyl 3-fluoropyridine-4-carboxylate has been successfully achieved by reacting methyl 3-nitropyridine-4-carboxylate with cesium fluoride (CsF) in dry DMSO. nih.gov

The general SNAr pathway to synthesize substituted pyridines is valuable, though it traditionally requires the preparation of halopyridines from precursors like pyridine N-oxides or hydroxypyridines at high temperatures. acs.orgnih.gov The direct C-H fluorination methods described previously provide a more direct entry to the necessary 2-fluoropyridine intermediates. nih.gov

Comparison of Halogen Leaving Groups in Pyridine SNAr:

| Leaving Group | Relative Reactivity | Typical Conditions | Source |

|---|---|---|---|

| Fluorine | High | Mild conditions often sufficient. | acs.orgnih.gov |

| Chlorine | Moderate | Often requires higher temperatures than fluorine. | acs.orgnih.gov |

The introduction of an amino group onto a fluoropyridine ring is a key step in synthesizing compounds like 4-Fluoropyridin-2-amine. While transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful, there is growing interest in developing catalyst-free alternatives to avoid potential metal contamination and reduce costs. nih.gov

An efficient, catalyst-free method for the synthesis of 2-aminopyridine (B139424) derivatives involves the nucleophilic substitution of 2-fluoropyridine using acetamidine hydrochloride as an inexpensive ammonia source. rsc.org This reaction proceeds in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures, demonstrating high chemoselectivity and good yields across a range of substrates. rsc.org Another approach involves the reaction of a cyclic dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine, with amines under mild, catalyst-free conditions. nih.govnih.gov Although traditional ammonolysis of 2-fluoropyridine with ammonia is possible, it often requires high pressure and sealed reaction vessels, which can be challenging for large-scale production. rsc.org

Overview of a Catalyst-Free Amination Method:

| Reactants | Conditions | Product | Advantages | Source |

|---|

These transition-metal-free methods offer a more straightforward and potentially more economical route for the amination step in the synthesis of 2-amino-4-fluoropyridine (B1287999).

Considerations for Scalable Synthesis and Industrial Applicability in Academic Research

For a synthetic route to be industrially viable, factors such as cost of starting materials, operational simplicity, safety, and scalability must be considered. Academic research has explored various pathways to 2-amino-4-fluoropyridine with these factors in mind.

One patented method describes a three-step synthesis starting from inexpensive 2-pyridine carboxylic acid. google.com The process involves:

Fluorination to obtain 4-fluoropyridine-2-carboxylic acid.

Conversion to 4-fluoropyridine-2-carboxamide.

Hofmann rearrangement to yield the final 2-amino-4-fluoropyridine.

This route is highlighted for its use of cheap reagents, simple operations, high yield, and suitability for industrial production. google.com In contrast, routes starting from more expensive materials like 2-chloro-4-fluoropyridine and utilizing palladium catalysis are less cost-effective for large-scale synthesis. google.compatsnap.com Another patented method involves the halogen exchange of 2-amino-4-chloropyridine to produce 2-amino-4-fluoropyridine. patsnap.com

Recent research also focuses on developing flexible and scalable syntheses for complex molecules, where key transformations are optimized for multigram-scale production. nih.govnih.govrsc.org For example, a de novo synthesis of 4'-thionucleosides demonstrated a scalable α-fluorination and aldol reaction sequence, showcasing the potential for producing complex fluorinated compounds on a larger scale. nih.govresearchgate.net Such studies, while not directly on 4-Fluoropyridin-2-amine, provide valuable insights into the challenges and strategies for scaling up fluorination and subsequent functionalization reactions, which are directly relevant to its industrial production. nih.govnih.gov

Structural and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Molecular Elucidation

Modern analytical chemistry relies on several key spectroscopic methods to provide a comprehensive structural profile of chemical compounds. For a molecule like 4-Fluoropyridin-2-amine hydrochloride, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and Mass Spectrometry (MS) are indispensable.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹⁹F (fluorine), to map out the carbon-hydrogen framework and the location of other key atoms within a molecule.

¹H NMR analysis of 4-Fluoropyridin-2-amine provides information on the number, environment, and connectivity of protons in the molecule. In the hydrochloride salt, the protonation of the pyridine (B92270) nitrogen influences the chemical shifts of the ring protons. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring.

The proton at position 6 (H-6) is adjacent to the ring nitrogen and is expected to appear as a doublet.

The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom at C-4.

The proton at position 3 (H-3) is adjacent to both the fluorine atom and the amino group, and its signal would appear as a doublet.

The protons of the amine group (-NH₂) typically appear as a broad singlet, though this can vary depending on the solvent and concentration.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | ~7.8-8.0 | Doublet (d) | J(H6-H5) ≈ 5-7 |

| H-5 | ~6.7-6.9 | Doublet of Doublets (dd) | J(H5-H6) ≈ 5-7, J(H5-F4) ≈ 8-10 |

| H-3 | ~6.5-6.7 | Doublet (d) | J(H3-F4) ≈ 4-6 |

| -NH₂ | Variable (Broad) | Singlet (s) | N/A |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. It provides valuable information about the electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the fluorine atom's position on the aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent protons on the pyridine ring (H-3 and H-5). This coupling information is crucial for confirming the regiochemistry of fluorination. In studies of related fluorinated piperidines, ¹⁹F NMR has been effectively used to determine diastereomeric ratios. nih.gov

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-4 | -110 to -130 | Multiplet |

Comprehensive NMR studies, often involving two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the three-dimensional structure and conformational behavior of molecules in solution. For derivatives of this compound, such as all-cis-4-fluoropiperidine hydrochloride analogues, NMR studies have been successfully employed to determine their conformational behavior. nih.gov These analyses can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of substituents on the ring, which is essential for understanding molecular interactions.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific matrix-isolation IR studies on this compound are not widely reported, the standard FT-IR spectrum provides a characteristic fingerprint of the molecule. Key vibrational bands can be assigned to specific bonds or groups. For instance, studies on the related compound 4-aminopyridine (B3432731) have identified characteristic frequencies for N-H stretching, pyridine ring C=C and C=N stretching vibrations, and in-plane deformations. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| C=N Stretch | Pyridine Ring | 1580 - 1650 |

| C=C Stretch | Pyridine Ring | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1280 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to elucidate its structure by analyzing fragmentation patterns. The molecular weight of the free base, 4-Fluoropyridin-2-amine, is 112.10 g/mol . nih.gov

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. ESI-MS has been used to confirm the structure of derivatives in related research. nih.gov Under higher energy conditions (tandem MS or MS/MS), this ion will fragment in a predictable manner. The fragmentation pattern provides a structural fingerprint. Likely fragmentation pathways for the 4-Fluoropyridin-2-amine cation could include the neutral loss of small molecules like HCN or H₂CN from the pyridine ring, which is characteristic of pyridine-containing compounds.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₅H₅FN₂⁺˙ | 112.04 | Molecular Ion (in EI) |

| [M+H]⁺ | C₅H₆FN₂⁺ | 113.05 | Protonated Molecule (in ESI) |

| [M-HCN]⁺˙ | C₄H₄FN⁺˙ | 85.03 | Loss of hydrogen cyanide from molecular ion |

| [M-H₂CN]⁺ | C₄H₄F⁺ | 87.03 | Loss of cyanamide (B42294) radical from protonated molecule |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography Studies

No published single crystal X-ray diffraction studies for this compound were found. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral molecules. Without such a study, definitive data on the crystal system, space group, and unit cell dimensions for this specific compound are not available.

Information regarding the crystal packing and supramolecular assemblies of this compound is not available in the public domain. Analysis of these features typically relies on single crystal X-ray diffraction data to understand the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the formation of the crystal lattice.

Complementary Spectroscopic and Diffraction Approaches for Conformational Analysis

There is no available research that combines spectroscopic methods (like NMR, FT-IR) and other diffraction techniques (like powder X-ray diffraction) with single-crystal X-ray data for a comprehensive conformational analysis of this compound. Such complementary approaches are crucial for understanding the molecule's conformation in different states (e.g., solid vs. solution) and for corroborating the findings from single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 4 Fluoropyridin 2 Amine and Its Interactions

Quantum-Chemical Studies of Fluoropyridine-Hydrogen Chloride Complexes

Quantum-chemical studies provide fundamental insights into the interactions between fluoropyridines and hydrogen chloride (HCl). An extensive computational and spectroscopic study has been conducted on several fluoropyridine–HCl complexes, including the 4-fluoropyridine–HCl system, to understand their structural and bonding properties. rsc.orgrsc.org These investigations are crucial for elucidating the nature of the forces governing complex formation.

Theoretical calculations have been employed to determine the equilibrium structures and binding energies for various gas-phase fluoropyridine-HCl complexes. rsc.orgrsc.org For the 4-fluoropyridine–HCl complex (4FP–HCl), the calculated N---H distance is 1.663 Å, and the binding energy is -9.6 kcal/mol. rsc.org These values are only slightly different from those of the parent pyridine-HCl complex, indicating a relatively small effect of the fluorine atom at the 4-position on the hydrogen bond strength. rsc.org In contrast, fluorine substitution at the 2-position has a more significant impact, with the 2-fluoropyridine-HCl complex (2FP-HCl) exhibiting a longer N---H distance of 1.817 Å and a weaker binding energy of -7.8 kcal/mol. rsc.org

The table below summarizes the computed equilibrium structures and binding energies for selected fluoropyridine-HCl complexes.

| Compound | N---H Distance (Å) | Binding Energy (kcal/mol) |

| Pyridine-HCl | 1.637 | -9.9 |

| 4-Fluoropyridine-HCl | 1.663 | -9.6 |

| 3-Fluoropyridine-HCl | 1.684 | -9.2 |

| 2-Fluoropyridine-HCl | 1.817 | -7.8 |

| Data sourced from computational studies. rsc.org |

The interaction between fluoropyridines and HCl is characterized by a strong hydrogen bond. rsc.org However, the degree of proton transfer from HCl to the pyridine (B92270) nitrogen can vary depending on the specific compound and its environment. rsc.orgrsc.org Computational studies exploring the effects of dielectric media show that for some complexes, a transition to proton transfer-type structures occurs as the dielectric constant (ε) of the environment increases. rsc.orgrsc.org For pyridine–HCl and 3-fluoropyridine–HCl, this transition is observed at relatively low ε-values of 1.2 and 1.5, respectively. rsc.orgrsc.org This shift is marked by significant structural changes, an increase in the negative charge on the chlorine atom, and notable shifts in the topological properties of the H–Cl and N–H bonds. rsc.orgrsc.org The potential for light-driven deprotonation at pyrrole (B145914) rings, in competition with hydrogen-bond rupture, has been identified as a key factor determining quantum yields in other complex biological systems, highlighting the importance of understanding these competing pathways. nih.gov

Fluorine substitution has a distinct effect on the strength of hydrogen bonds in fluoropyridine-HCl complexes. rsc.orgrsc.org Two clear trends have been identified from quantum-chemical studies: increasing the number of fluorine substituents generally weakens the intermolecular interactions, and substitution at the 2- and 6-positions (ortho to the nitrogen atom) has the most pronounced weakening effect. rsc.orgrsc.org This is attributed to the electron-withdrawing nature of fluorine, which reduces the basicity of the pyridine nitrogen. The effect is most significant when the fluorine is close to the nitrogen atom. rsc.org The substitution of a hydroxyl group with fluorine in other molecular systems has also been found to weaken intermolecular interactions. mdpi.com However, even weak interactions involving fluorine can be significant in guiding crystal structures and are often supported by other weak interactions. mdpi.comrsc.org In some conjugated polymers, fluorine substitution can lead to stronger intermolecular interactions and more closely packed structures, which is beneficial for charge transport. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 4-Fluoropyridin-2-amine. nih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict molecular properties and have been shown to give better agreement with experimental data compared to other methods like Hartree-Fock (HF) or Møller–Plesset 2 (MP2) for similar systems. nih.govnih.gov

By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT allows for the determination of global reactivity descriptors. nih.govresearchgate.net These include chemical potential, chemical hardness, and electrophilicity, which help predict how a molecule will behave in a chemical reaction. nih.gov For instance, a small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The molecular electrostatic potential (MESP) can also be determined to identify the most active sites for electrophilic and nucleophilic attack. nih.gov Studies on fluorinated pyridines show that the addition of fluorine atoms introduces new molecular orbitals to the π-system, which can stabilize the ring and increase resistance to addition reactions. nih.gov This added stability helps explain the high thermal and chemical resistance of polymers containing fluorinated aromatics. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Diverse Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and complexes, providing insights into their structural and conformational dynamics. mdpi.commdpi.com For a molecule like 4-Fluoropyridin-2-amine hydrochloride, MD simulations can model its dynamic behavior in various environments, such as in a solvent or interacting with a biological target. mdpi.com

An MD simulation generates a trajectory by repeatedly calculating the forces acting on each atom and using equations of motion to update their positions and velocities over short time steps. mdpi.com This "computational microscope" can reveal structural, energetic, and thermodynamic properties that are often inaccessible by other means. mdpi.com For example, simulations can show how the molecule's conformation changes over time, identify stable and metastable states, and calculate the rates of transition between them. nih.gov In drug discovery, MD simulations are used to understand how a ligand binds to a receptor, revealing key interactions and conformational changes that are crucial for its activity. mdpi.comnih.gov By analyzing interactions like hydrogen bonds, salt bridges, and hydrophobic contacts, researchers can identify the key elements responsible for molecular recognition and activation. mdpi.com

Theoretical Modeling of Matrix Effects on Molecular Interactions

The surrounding environment, or matrix, can significantly influence the nature of intermolecular interactions. rsc.org Theoretical models are used to understand these "matrix effects" on the hydrogen bonding and proton transfer in complexes like this compound. rsc.org One approach combines experimental matrix-isolation infrared (IR) spectroscopy with quantum-chemical calculations. rsc.orgrsc.org

In these studies, complexes are trapped in inert solid matrices (such as neon, argon, or nitrogen) at very low temperatures. rsc.org The shifts in the vibrational frequencies of the complex, particularly the H-Cl stretching band, provide direct evidence of how the matrix environment affects the hydrogen bond strength. rsc.orgrsc.org For instance, spectral shifts observed for fluoropyridine-HCl complexes across different host environments convey a systematically varying degree of matrix stabilization on the hydrogen bonds. rsc.orgrsc.org

Continuum solvation models are another theoretical tool used to simulate the effects of a bulk environment. rsc.org By representing the matrix as a continuous medium with a specific dielectric constant, these models can predict how the environment influences structural properties and the propensity for proton transfer. rsc.orgrsc.org For some fluoropyridine-HCl systems, these models predict a transition from a simple hydrogen-bonded structure to a proton-transfer complex as the dielectric constant of the medium increases. rsc.orgrsc.org

Chemical Reactivity and Derivatization Strategies for 4 Fluoropyridin 2 Amine Hydrochloride As a Building Block

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of 4-Fluoropyridin-2-amine hydrochloride, the fluorine atom at the C-4 position serves as a leaving group, facilitated by the electron-withdrawing nature of the pyridine nitrogen. The 2-amino group also influences the reactivity and regioselectivity of these transformations.

This compound is a versatile substrate for SNAr reactions, readily reacting with a range of nucleophiles to afford substituted pyridine derivatives. The high electronegativity of the fluorine atom enhances the electrophilicity of the C-4 position, making it amenable to attack by both soft and hard nucleophiles.

Commonly employed nucleophiles include:

Amine Nucleophiles: Primary and secondary amines react to form the corresponding 4-aminopyridine (B3432731) derivatives.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, displace the fluoride (B91410) to yield 4-alkoxy and 4-aryloxypyridines, respectively.

Sulfur Nucleophiles: Thiols readily react, usually as their corresponding thiolates, to produce 4-(thioether)pyridines.

Carbon and Cyanide Nucleophiles: Carbon nucleophiles, such as those derived from active methylene compounds like phenylacetonitrile, can also participate in SNAr reactions to form new carbon-carbon bonds. sci-hub.se The cyanide ion is an effective nucleophile for introducing a nitrile group at the 4-position.

The reactivity of halopyridines with various nucleophiles can be influenced by the reaction conditions, including the solvent and the nature of the nucleophile itself.

Table 1: Reactivity of Halopyridines with Selected Nucleophiles

| Halogen at C-2 | Nucleophile | Solvent | Product Yield (%) |

|---|---|---|---|

| F | PhCH₂OH | NMP | >99 |

| F | PhSNa | HMPA | 92 |

This table is illustrative of general reactivity trends for 2-halopyridines in SNAr reactions and is based on data for related compounds. sci-hub.se

In pyridine systems, nucleophilic aromatic substitution is strongly favored at the C-2 (α) and C-4 (γ) positions. This is due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at these positions. The intermediate formed by attack at the C-3 (β) position cannot be effectively stabilized by the nitrogen atom.

A key feature of SNAr reactions is that the rate is not primarily determined by the leaving group's stability (i.e., the strength of the carbon-halogen bond). Instead, the reaction rate is governed by the first step of the mechanism: the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. This initial attack is the rate-determining step because it involves the disruption of the aromatic system. stackexchange.comreddit.com

Kinetic studies on the reactions of substituted pyridines with secondary amines have shown that the reaction proceeds through a standard SNAr mechanism where the first step is rate-determining. researchgate.net The high reactivity of 2-fluoropyridine compared to its chloro analog has been demonstrated, with the former reacting significantly faster with sodium ethoxide. researchgate.net

Reactions of the Amine Functionality

The exocyclic amino group at the C-2 position of this compound provides another site for chemical modification, allowing for derivatization through reactions such as acylation and alkylation.

The 2-amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the aminopyridine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction often requires a base to neutralize the HCl or carboxylic acid byproduct that is formed. This reaction is a common strategy for the synthesis of a wide variety of substituted pyridine compounds.

Alkylation of the exocyclic amine in 2-aminopyridines can be achieved through several methods, though controlling the degree of alkylation to prevent the formation of dialkylated products can be a challenge. nih.gov

Common methods for N-alkylation include:

Direct Alkylation: Reaction with alkyl halides can lead to a mixture of mono- and dialkylated products.

Reductive Amination: A more controlled method for mono-alkylation involves the reaction of the aminopyridine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding N-alkyl amine. researchgate.net

Alternative Methods: Other reported methods for the N-monoalkylation of aminopyridines include using a carboxylic acid and sodium borohydride under mild conditions. researchgate.net Specialized reagents and catalytic systems have also been developed to improve the selectivity of monoalkylation. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylacetonitrile |

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a cornerstone of synthetic chemistry for forming carbon-nitrogen bonds. The process typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. organicreactions.org For a primary amine like 4-Fluoropyridin-2-amine, this reaction provides a direct route to secondary amines.

The reaction is generally performed as a one-pot synthesis where the amine, carbonyl compound, and a suitable reducing agent are combined. The choice of reducing agent is critical to selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. researchgate.net Common reducing agents for this transformation are borohydride and borane derivatives. organicreactions.org

Key reagents and their characteristics for this protocol include:

Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that is particularly effective under weakly acidic conditions (pH ~6), which favor iminium ion formation. It selectively reduces the protonated imine over the ketone or aldehyde starting material. researchgate.net

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often preferred for its less toxic nature compared to cyanide-containing reagents. It is effective for a wide range of aldehydes and ketones, including sterically hindered ones.

Borane-Pyridine (BH₃·py): A stable and less toxic alternative to sodium cyanoborohydride, effective for the reductive amination of a variety of carbonyl compounds. rsc.org

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) is another effective method, though it may be less chemoselective if other reducible functional groups are present in the molecule. researchgate.net

A typical reductive amination protocol involving 4-Fluoropyridin-2-amine would proceed by dissolving the amine hydrochloride and the selected aldehyde or ketone in a suitable solvent, such as methanol or dichloroethane. For the hydrochloride salt, a base may be added to liberate the free amine. The reducing agent is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is sensitive to steric hindrance on both the amine and the carbonyl partner. organicreactions.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at slightly acidic pH; toxic cyanide byproduct. | researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, non-toxic, good for acid-sensitive substrates. | researchgate.net |

| Borane-Pyridine (BH₃·py) | Ethanol (EtOH), Methanol (MeOH) | Stable, less toxic alternative to NaBH₃CN. | rsc.org |

| H₂ / Palladium on Carbon (Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" reagent; may reduce other functional groups. | researchgate.net |

Derivatization for Enhanced Analytical Detectability in Research

In analytical research, particularly in chromatography, derivatization is a chemical modification process used to enhance the detectability of an analyte. springernature.com For a compound like 4-Fluoropyridin-2-amine, which possesses a primary amino group but lacks a strong native chromophore or fluorophore, derivatization is essential for achieving high sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. helixchrom.comnih.gov

Pre-column derivatization is a common strategy where the analyte is reacted with a labeling reagent prior to injection into the HPLC system. springernature.com The primary amino group of 4-Fluoropyridin-2-amine is a prime target for such reactions.

Common derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This method is widely used for the analysis of amino acids and other primary amines. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. The reaction is typically carried out in a buffered aqueous solution. nih.gov

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent): Used for creating diastereomeric derivatives of chiral amines, allowing for their separation on a standard reverse-phase HPLC column and providing strong UV absorbance. springernature.com

2-Nitro-4-trifluoromethylfluorobenzene: This reagent can be used to derivatize small molecule amines for detection by an HPLC-Diode Array Detector (DAD) system. google.com

The choice of reagent depends on the analytical instrumentation available and the required sensitivity. For instance, OPA and FMOC-Cl are ideal for fluorescence detectors, which typically offer much higher sensitivity than UV detectors. nih.gov The derivatization enhances chromatographic retention on reverse-phase columns and allows for quantification at very low concentrations. springernature.comnih.gov

Table 2: Selected Pre-column Derivatization Reagents for Primary Amines

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence | nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary and Secondary Amines | UV-Vis | springernature.com |

Reactions Involving Halogen Atoms Beyond SNAr

Reactivity with Elemental Halogens and Interhalogens

The reaction of aminopyridines with elemental halogens (e.g., Br₂, I₂) and interhalogens (e.g., ICl, IBr) can lead to a variety of products beyond simple ring substitution, including charge-transfer complexes and ionic species. Research on 4-aminopyridine, a close structural analog, provides significant insight into the expected reactivity of 4-Fluoropyridin-2-amine. acs.orgresearchgate.net

When 4-aminopyridine reacts with iodine monochloride (ICl) in a 1:1 molar ratio, it produces both the expected charge-transfer complex and an ionic species, [(4-NH₂-C₅H₄N)₂-I⁺][Cl⁻], where an iodonium ion is bridged between the nitrogen atoms of two pyridine rings. acs.org A similar reaction with iodine (I₂) can also form this N–I⁺–N bridged cation. researchgate.net

The reaction with bromine (Br₂) is notably different. It results in the immediate protonation of the aminopyridine to form the aminopyridinium bromide salt. This is followed by a complex bromination-dimerization process that yields novel multi-brominated pyridyl-pyridinium cations. acs.orgresearchgate.net This suggests that the reaction conditions and the specific halogen used can dramatically alter the reaction pathway and final products.

For 4-Fluoropyridin-2-amine, the presence of the electron-withdrawing fluorine atom would be expected to decrease the basicity of the pyridine ring nitrogen, potentially influencing the equilibrium between charge-transfer complex formation and protonation. Furthermore, the fluorine and amino groups direct electrophilic substitution. In a related compound, 4-amino-2-fluoropyridine, reaction with copper halides and aqueous HBr serendipitously produced a brominated product, 4-amino-3-bromo-2-fluoropyridinium, confirming that electrophilic halogenation of the ring is a viable reaction pathway. tandfonline.com

Table 3: Products from the Reaction of 4-Aminopyridine with Halogens

| Reagent | Observed Products | Reference |

|---|---|---|

| Iodine Monochloride (ICl) | Charge-transfer complex and N–I⁺–N bridged ionic species. | acs.org |

| Iodine (I₂) | N–I⁺–N bridged ionic species with a polyiodide anion. | researchgate.net |

| Bromine (Br₂) | Protonated aminopyridinium salt, followed by bromination-dimerization. | acs.orgresearchgate.net |

Synthesis of Multi-Halogenated Pyridine Derivatives

Building upon the reactivity with elemental halogens, 4-Fluoropyridin-2-amine can serve as a precursor for the synthesis of multi-halogenated pyridine derivatives. Such compounds are valuable in medicinal chemistry and materials science. The directing effects of the existing substituents (amino and fluoro groups) are crucial in determining the position of further halogenation. The amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.

The reaction of 4-aminopyridine with excess bromine leads to the formation of di- and tri-brominated pyridyl-pyridinium cations, demonstrating that multiple halogen atoms can be introduced onto the pyridine ring under appropriate conditions. acs.orgresearchgate.net This suggests that direct electrophilic halogenation of 4-Fluoropyridin-2-amine with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or elemental bromine and iodine could yield di- and tri-halogenated products. The positions of substitution would be predicted to be C3 and C5, which are ortho to the activating amino group.

The synthesis of highly substituted, halogen-rich pyridines has been demonstrated through other routes, such as the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlighting the stability and accessibility of such complex structures. nih.gov These methods often involve sequential halogenation and metal-halogen exchange reactions, which could be adapted for the functionalization of 4-Fluoropyridin-2-amine.

Hydrogenation and Dearomatization Processes

Formation of Fluorinated Piperidine (B6355638) Derivatives from Pyridine Precursors

The hydrogenation of fluorinated pyridine precursors is a key method for synthesizing fluorinated piperidine derivatives, which are highly valuable scaffolds in pharmaceutical research. nih.gov The direct hydrogenation of fluoropyridines, however, is challenging due to competitive hydrodefluorination, where the C-F bond is cleaved. This side reaction is particularly problematic for 2-fluoro and 4-fluoro substituted pyridines due to the instability of conjugated intermediates formed during the reduction process. nih.gov

To overcome these challenges, specialized catalytic systems and reaction protocols have been developed. A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been shown to be highly effective. nih.gov This method involves an initial dearomatization of the pyridine ring, for example through borylation, followed by a complete hydrogenation of the resulting intermediates. This two-stage process within a single pot provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.gov

A general procedure for this transformation involves reacting the fluoropyridine substrate with a rhodium catalyst and a borane reagent (e.g., pinacolborane) in a solvent like tetrahydrofuran (THF) under an inert atmosphere. The mixture is then subjected to a hydrogen atmosphere (typically high pressure) to effect the full reduction to the piperidine ring. nih.gov While this DAH process is robust, yields for 4-fluoropyridine derivatives can be modest, accompanied by the formation of hydrodefluorinated byproducts. nih.gov

Table 4: Challenges and Strategies in Fluoropyridine Hydrogenation

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Hydrodefluorination | Cleavage of the C-F bond during hydrogenation, leading to non-fluorinated products. Pronounced for 2- and 4-fluoropyridines. | One-pot Dearomatization-Hydrogenation (DAH) using Rh-catalysis to avoid unstable intermediates. | nih.gov |

| Catalyst Poisoning | The nitrogen atom of the pyridine can poison the metal catalyst, reducing its activity. | Use of robust catalysts and specific reaction conditions (e.g., acidic additives, specialized ligands). | nih.gov |

Compound Name Reference Table

Mitigation and Understanding of Hydrodefluorination Side Reactions

Hydrodefluorination (HDF), the replacement of a carbon-fluorine bond with a carbon-hydrogen bond, represents a significant side reaction in the chemistry of fluorinated heterocycles, including derivatives of 4-fluoropyridin-2-amine. wikipedia.org This undesired reaction can diminish the yield of the target fluorinated molecule and lead to complex product mixtures. Understanding the mechanisms of HDF and developing strategies for its mitigation are crucial for the effective use of fluoropyridine building blocks.

Uncontrolled hydrodefluorination is frequently observed during the catalytic hydrogenation of fluoropyridines. nih.gov These reactions are often complicated by catalyst poisoning from the Lewis-basic nitrogen atom of the pyridine ring. nih.gov The mechanism of HDF can vary depending on the reaction conditions. Common pathways include oxidative addition of a metal catalyst into the C-F bond, followed by reductive elimination, or a reductive process involving a series of single electron transfers. wikipedia.org Photocatalytic and main-group element-catalyzed HDF processes have also been investigated, proceeding through distinct mechanisms such as photoheterolytic cleavage or redox cycles involving elements like bismuth. researchgate.netnih.govacs.org

Several strategies have been developed to minimize or prevent hydrodefluorination during the transformation of fluoropyridines. One effective approach involves the temporary dearomatization of the pyridine ring using a borane reagent, such as pinacol borane (HBpin). This forms a diene intermediate that can be more readily hydrogenated while the nitrogen atom is protected, thus preventing both catalyst poisoning and, in some cases, reducing the extent of HDF. nih.gov Mechanistic studies on nickel-catalyzed HDF have identified specific intermediates, such as Ni(II) fluoride complexes, providing insights that can lead to the design of more selective catalysts. rsc.org

The choice of catalyst, hydrogen source, and reaction conditions plays a pivotal role in controlling the outcome of reactions involving fluorinated pyridines.

Table 1: Strategies to Mitigate Hydrodefluorination (HDF) in Fluoropyridine Reactions

| Strategy | Description | Key Findings/Examples |

|---|---|---|

| Dearomatization-Hydrogenation | The pyridine ring is first dearomatized using a borane reagent (e.g., pinacol borane) to form a diene intermediate, which is then hydrogenated. | This method can prevent catalyst poisoning by protecting the Lewis-basic nitrogen. An excess of the borane reagent was found to reduce the amount of the hydrodefluorinated side-product. nih.gov |

| Catalyst and Ligand Design | Development of specific catalysts that favor the desired transformation over C-F bond cleavage. | Nickel(0) complexes with specific phosphine-based ligands have been shown to be efficient precatalysts for HDF, with mechanistic studies identifying key intermediates in the catalytic cycle. rsc.org |

| Main-Group Catalysis | Utilization of low-valent main-group elements to catalyze HDF through alternative mechanisms. | Bismuthinidenes have been demonstrated to catalyze the HDF of polyfluoroarenes via a Bi(I)/Bi(III) redox cycle, involving oxidative addition, ligand metathesis, and reductive elimination steps under mild conditions. nih.govacs.org |

| Control of Hydrogen Source | Selecting an appropriate hydrogen source to favor the desired reduction without cleaving the C-F bond. | Studies have employed various silanes and pinacolborane as hydrogen sources in metal-catalyzed HDF reactions. wikipedia.orgrsc.org |

In-depth Mechanistic Investigations of Organic Reactions

The reactivity of this compound is dominated by the electronic properties of the substituted pyridine ring. The fluorine atom at the C-4 position is a good leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The regioselectivity of these reactions on the pyridine ring is well-established. Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the anionic intermediate formed is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom. stackexchange.com

The SNAr mechanism is not singular and can exist on a continuum. rsc.org Historically, these reactions were presumed to proceed through a two-step, addition-elimination pathway featuring a discrete, stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. nih.govnih.gov However, extensive research, including kinetic isotope effect studies and computational analysis, has revealed that many SNAr reactions proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state. nih.govnih.gov

For reactions involving protic nucleophiles, such as amines or indoles, with aryl fluorides, the mechanism can be more complex, often existing in a borderline region between stepwise and concerted. nih.gov These reactions can be subject to general base catalysis, where a base assists in the removal of a proton from the nucleophile as it attacks the aromatic ring. rsc.orgnih.gov In the context of 4-fluoropyridin-2-amine, the exocyclic amino group at the C-2 position acts as an electron-donating group, which can influence the electron density of the ring and the precise nature of the SNAr transition state.

Table 2: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise SNAr Mechanism | Concerted SNAr (cSNAr) Mechanism |

|---|---|---|

| Reaction Coordinate | Involves two transition states and one stable intermediate (Meisenheimer complex). nih.gov | Involves a single transition state with no intermediate. nih.gov |

| Rate-Determining Step | Can be the initial nucleophilic attack or the subsequent elimination of the leaving group. nih.gov | The single step of simultaneous bond-formation and bond-fission is rate-determining. |

| Substrate Requirement | Typically requires significant activation of the aromatic ring by strong electron-withdrawing groups to stabilize the intermediate. nih.gov | Activating groups are not strictly mandatory, allowing for reactions on less electron-deficient arenes. nih.gov |

| Catalysis | Can be subject to various modes of acid and base catalysis affecting intermediate formation and breakdown. nih.gov | Can be influenced by general base catalysis, particularly with protic nucleophiles. nih.gov |

Role as a Stabilizer and Reagent in Specific Organic Transformations

This compound is a valuable building block in organic synthesis, primarily utilized as a reagent and intermediate in the construction of more complex molecules. chemimpex.com Its utility is particularly prominent in the fields of medicinal chemistry and agrochemicals, where the introduction of a substituted pyridine moiety can impart desirable biological activity. chemimpex.comgoogle.com The compound's structure features two key reactive sites: the amino group, which can be acylated, alkylated, or used in coupling reactions, and the fluorine atom, which serves as an excellent leaving group for nucleophilic aromatic substitution. chemimpex.com

This dual reactivity allows for its incorporation into a wide array of molecular scaffolds. For instance, substituted aminopyridines are crucial precursors in the synthesis of pharmaceutical agents. Analogues of the PDE-4 inhibitor Roflumilast, for example, could be synthesized from appropriately substituted 2-aminopyridines, highlighting the importance of such building blocks in drug discovery programs. nih.gov The compound is widely applied as an intermediate for the synthesis of medicines, pesticides, and other fine chemicals. google.com The reactivity of the related 4-aminopyridine scaffold with halogens to form charge-transfer complexes and dimeric pyridyl-pyridinium cations further illustrates the versatile chemical nature of this class of compounds. acs.org

While its role as a reactive building block is well-documented, no specific information was found in the reviewed literature detailing its application as a stabilizer in organic transformations.

Advanced Applications and Functionalization in Chemical Research

Utilization as a Core Heterocyclic and Fluorinated Building Block in Diverse Synthetic Schemes

4-Fluoropyridin-2-amine hydrochloride serves as a fundamental heterocyclic and fluorinated building block in a wide array of synthetic strategies. The pyridine (B92270) ring is a common motif in many biologically active compounds, and the introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule. bldpharm.com Fluorine's high electronegativity and small size can influence metabolic stability, lipophilicity, bioavailability, and the binding affinity of a compound to its biological target. bldpharm.com

The 2-aminopyridine (B139424) moiety within this compound is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that frequently appears in approved drugs and other bioactive compounds. This scaffold's utility is enhanced by its dual reactivity; both the pyridine ring nitrogen and the exocyclic amino group can participate in chemical reactions, providing multiple avenues for functionalization. This allows for the construction of more complex heterocyclic systems.

The presence of the fluorine atom at the 4-position of the pyridine ring further enhances the synthetic utility of this building block. The fluorine substituent can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a wide range of functional groups. The SNAr reactions of fluoropyridines are often faster than those of their chloro- or bromo-analogs due to the high electronegativity of fluorine. researchgate.net This reactivity allows for the regioselective incorporation of various nucleophiles, such as alcohols, phenols, amines, amides, and thiols, under relatively mild conditions. researchgate.net

Facilitation of Complex Organic Molecule Synthesis

The unique combination of a nucleophilic amino group and an electrophilic fluorinated pyridine ring in this compound facilitates the synthesis of complex organic molecules. The amino group can be readily acylated, alkylated, or used in condensation reactions to build more elaborate structures. For instance, the reaction of 2-aminopyridine derivatives with aldehydes can form Schiff bases, which can be further modified.

A significant application of fluorinated aminopyridines is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding site. The 2-aminopyridine scaffold is a well-established hinge-binding motif. The fluorine atom in this compound can be used to fine-tune the electronic properties and binding interactions of the resulting inhibitor. For example, in the synthesis of a focused series of substituted 4H-1,2,6-thiadiazin-4-ones as potential anti-cancer agents, a 2-fluoropyridin-4-yl substituent was incorporated to explore its effect on kinase inhibition. nih.gov

The synthesis of various bioactive heterocyclic systems can be achieved starting from 2-aminopyridine precursors. For example, the construction of imidazo[1,2-a]pyridines, a core structure in several important medicines, often utilizes 2-aminopyridine derivatives. The strategic placement of the fluorine atom in this compound can be leveraged to direct subsequent synthetic transformations and to modulate the biological activity of the final products.

Precursor for Bioactive Molecules and Biological Probes

This compound is a valuable precursor for the synthesis of a diverse range of bioactive molecules and biological probes. Its structural features allow for its incorporation into molecules designed to interact with specific biological targets.

In drug discovery, the development of ligands that bind to specific receptors is crucial for understanding disease mechanisms and for identifying potential therapeutic agents. The 2-aminopyridine scaffold is a key component of many ligands designed for various receptors. For instance, in the development of ligands for the cannabinoid type 2 (CB2) receptor, the implementation of a 2-fluoropyridin subunit has been considered to enhance the potential for aromatic radiofluorination, which is important for developing PET imaging agents. nih.gov The fluorine atom can also influence the binding affinity and selectivity of the ligand for its target receptor.

The development of fluorescent analogs of known ligands is another important area of research, enabling real-time binding studies. The synthesis of such probes often involves the chemical modification of a core scaffold, and a fluorinated aminopyridine can serve as a versatile starting point for such modifications. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the synthesis and biological evaluation of a series of related compounds to understand how chemical structure affects biological activity. This compound is an excellent starting material for generating libraries of analogs for SAR studies.

By systematically modifying the substituents on the pyridine ring or the amino group, researchers can probe the key interactions between a molecule and its biological target. For example, in the development of antimalarial compounds, SAR studies around the 2-amino group and the pyridine core of 3,5-diarylaminopyridines led to the discovery of a novel series of pyrazine (B50134) analogs with oral in vivo activity. nih.gov Similarly, SAR studies on erianin (B49306) analogues for their activity as pyruvate (B1213749) carboxylase inhibitors in hepatocellular carcinoma cells showed that replacing a hydroxyl group with fluorine resulted in compounds with higher activity. rsc.org The insights gained from such studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Molecular imaging techniques, such as Positron Emission Tomography (PET), require the use of radiolabeled probes to visualize and quantify biological processes in vivo. The development of novel PET radioligands is a major focus of radiopharmaceutical research. nih.gov Fluorine-18 is a commonly used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics.

This compound, containing a fluorine atom, is an attractive precursor for the development of 18F-labeled radiopharmaceuticals. The fluorine atom can be replaced with radioactive 18F through nucleophilic substitution reactions. For example, the synthesis of [18F]flurpiridaz, a PET agent for myocardial perfusion imaging, involves the incorporation of 18F into a pyridazine (B1198779) ring system. nih.gov While direct radiolabeling of this compound itself is challenging, it can be used to synthesize precursor molecules that are then subjected to radiofluorination. The development of fluorinated analogs of biologically active molecules is a common strategy for creating new PET imaging agents. nih.gov

Design and Synthesis of Novel Scaffolds for Chemical Space Exploration

In the quest for new drugs and chemical probes, the exploration of novel chemical space is essential. This involves the design and synthesis of new molecular scaffolds that can serve as starting points for the development of compound libraries. The 2-aminopyridine moiety of this compound is a "privileged" scaffold that has been extensively used in drug design. chemicalbook.com

By using this compound as a starting material, chemists can create a variety of new and complex molecular architectures. For instance, it can be used in multicomponent reactions to rapidly generate diverse libraries of compounds. The concept of "scaffold hopping," where one core structure is replaced with another while retaining key binding elements, is a powerful strategy in drug discovery. The 2-aminopyridine scaffold can be morphed into other heterocyclic systems, such as quinolines and pyrazolopyrimidines, to expand chemical diversity and identify novel inhibitors of biological targets. nih.gov The synthesis of 2,4-diaminoquinazoline libraries, for example, has been achieved starting from polymer-bound amines, demonstrating the utility of amine-containing building blocks in combinatorial chemistry.

Conclusion and Future Research Directions

Synthesis of Key Research Advancements on 4-Fluoropyridin-2-amine Hydrochloride

This compound has emerged as a pivotal building block in organic and medicinal chemistry. Key research advancements have centered on its efficient synthesis and its application as a core structural motif in biologically active molecules. One of the most practical and widely cited synthetic routes involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process typically utilizes the more accessible precursor, 2-amino-4-chloropyridine, which is treated with a fluoride (B91410) source like sodium fluoride in a high-boiling polar aprotic solvent such as N,N-dimethylformamide at elevated temperatures to yield the desired product. chemicalbook.com

The primary driver for the synthesis and study of this compound is its utility as a versatile intermediate. medchemexpress.com The 2-aminopyridine (B139424) scaffold is a well-recognized "hinge-binding" motif in many kinase inhibitors, making this fluorinated version particularly valuable for developing new targeted therapies in oncology. researchgate.net Its incorporation into complex molecules allows for the strategic introduction of a fluorine atom, which can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Research has successfully demonstrated its role as a precursor in the synthesis of more complex substituted aminopyridines, which are integral to the development of inhibitors for various kinases, including Aurora kinases and Fms-like tyrosine kinase 3 (FLT3). oncotarget.comacs.org

Table 1: Physicochemical Properties of 4-Fluoropyridin-2-amine (Data for the free base form)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅FN₂ | nih.gov |

| Molecular Weight | 112.11 g/mol | chemicalbook.com |

| IUPAC Name | 4-fluoropyridin-2-amine | nih.gov |

| CAS Number | 944401-77-8 | bldpharm.com |

| Polar Surface Area | 38.9 Ų | nih.gov |

Identification of Unresolved Challenges in Synthetic Methodologies and Reactivity Control

Despite its utility, challenges remain in the synthesis and manipulation of this compound and related compounds. Current synthetic methods, while effective, often require harsh reaction conditions, such as high temperatures (e.g., 140 °C), which can limit functional group tolerance and raise energy consumption concerns for large-scale production. chemicalbook.com The development of milder, more energy-efficient, and environmentally benign synthetic routes remains an important objective.

A more significant challenge lies in reactivity and regioselectivity control during subsequent functionalization steps. The pyridine (B92270) ring is electronically deficient, and directing C-H functionalization to a specific position is a persistent problem in heterocyclic chemistry. researchgate.netnih.gov While the existing amino and fluoro substituents direct reactivity, achieving precise control without generating isomeric mixtures can be difficult, particularly in late-stage functionalization of complex molecules. acs.orguni-muenster.de

Emerging Areas for Future Academic Investigation and Compound Diversification